molecular formula C21H26O13 B1674121 Xeroboside CAS No. 117842-09-8

Xeroboside

Cat. No. B1674121
M. Wt: 486.4 g/mol
InChI Key: DCERMUGUBKSKBM-KANDCNJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xeroboside, also known as Hymexelsin, is an apiose-containing scopoletin glycoside that can be isolated from the stem bark of Hymenodictyon excelsum . It has a molecular formula of C21H26O13 and a molecular weight of 486.42334 .


Molecular Structure Analysis

The molecular structure of Xeroboside is complex, with a molecular formula of C21H26O13 . Unfortunately, detailed structural analysis information is not available in the search results.


Physical And Chemical Properties Analysis

Xeroboside has a melting point of 236-238 °C . Its density is predicted to be 1.66±0.1 g/cm3 . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Xeroboside Isolation and Identification

Xeroboside, a compound isolated from the root bark of Xeromphis obovata, has been identified as a new β-d-apiosyl-(1” »6′)-β-d-glucopyranoside of scopoletin. Its isolation and identification from natural sources like Xeromphis obovata mark a significant step in understanding the chemical composition and potential applications of these plants in various fields of research (Sibanda et al., 1989).

Applications in Nanostructured Materials

Research on xerogels, which are micro- and mesoporous materials, has shown potential applications in areas such as catalyst supports and porous membranes. These xerogels, including those based on dendrimers like xeroboside, offer high surface areas and functional properties that can be beneficial for various scientific and industrial applications (Kriesel & Tilley, 1999).

Translational Implications in Dermatology Drug Discovery

In dermatology, the application of humanized xenotransplantation disease models and experimental clinical studies, which could include compounds like xeroboside, represents an opportunity to enhance the effectiveness and precision in drug discovery. This approach is crucial in reducing the failure rates due to lack of efficacy in clinical development stages, thereby improving treatment options in dermatology (Petersen & Sørensen, 2008).

Implications in Participatory Action Research

While not directly linked to xeroboside, the methodologies in participatory action research (PAR) can be applied to the study and application of compounds like xeroboside. PAR emphasizes the integration of research subjects (such as local communities) in the research process, potentially leading to more relevant and impactful applications in scientific research (Whyte, 1989).

Safety And Hazards

The safety and hazards associated with Xeroboside are not clear from the search results. As with any chemical compound, appropriate safety measures should be taken when handling Xeroboside .

properties

IUPAC Name

7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERMUGUBKSKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922563
Record name 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one

CAS RN

117842-09-8
Record name Hymexelsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117842098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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